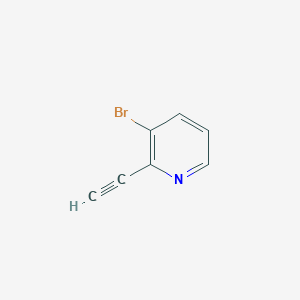

3-Bromo-2-ethynylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINPRHPJAPWMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318791 | |

| Record name | 3-Bromo-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96439-99-5 | |

| Record name | 3-Bromo-2-ethynylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96439-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 3-Bromo-2-ethynylpyridine: A Technical Guide

Introduction

3-Bromo-2-ethynylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, combining the electron-withdrawing properties of the pyridine ring and the bromo-substituent with the reactive ethynyl group, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and functional organic materials. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and the structural elucidation of its derivatives.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations provided herein are based on established principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known chemical shifts of substituted pyridines and ethynyl compounds.[1][2][3][4][5][6]

Methodology for Spectral Prediction

The predicted chemical shifts (δ) in parts per million (ppm) are estimated using additive models based on the substituent effects of the bromo and ethynyl groups on the pyridine ring. The reference solvent is assumed to be deuterochloroform (CDCl₃).

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals: three for the pyridine ring protons and one for the acetylenic proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.30 - 7.40 | Doublet of doublets (dd) | J(H4,H5) ≈ 8.0, J(H4,H6) ≈ 1.5 |

| H-5 | 7.70 - 7.80 | Doublet of doublets (dd) | J(H5,H4) ≈ 8.0, J(H5,H6) ≈ 4.5 |

| H-6 | 8.50 - 8.60 | Doublet of doublets (dd) | J(H6,H5) ≈ 4.5, J(H6,H4) ≈ 1.5 |

| H-8 (≡C-H) | 3.20 - 3.30 | Singlet (s) |

Expert Interpretation of ¹H NMR Spectrum:

-

H-6: This proton is adjacent to the electronegative nitrogen atom, causing it to be the most deshielded of the ring protons and thus appear at the lowest field.[1]

-

H-5 and H-4: The chemical shifts of these protons are influenced by the electronic effects of the bromo and ethynyl substituents.

-

Acetylenic Proton (H-8): The signal for the terminal alkyne proton is expected to be a sharp singlet in the range of 3.20-3.30 ppm.[7] This is a characteristic region for such protons.

-

Coupling Constants: The predicted coupling constants are typical for ortho, meta, and para couplings in a pyridine ring.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, five for the pyridine ring carbons and two for the ethynyl carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 120 - 125 |

| C-4 | 128 - 132 |

| C-5 | 138 - 142 |

| C-6 | 150 - 153 |

| C-7 (C≡C) | 80 - 85 |

| C-8 (C≡C) | 85 - 90 |

Expert Interpretation of ¹³C NMR Spectrum:

-

Pyridine Carbons (C-2 to C-6): The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. C-6, being adjacent to the nitrogen, is expected to be the most downfield among the protonated ring carbons. The carbon bearing the bromine (C-3) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

-

Ethynyl Carbons (C-7 and C-8): The sp-hybridized carbons of the alkyne typically appear in the range of 70-90 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the terminal alkyne and the substituted pyridine ring.

Methodology for Spectral Prediction

The predicted IR absorption bands are based on well-established correlation tables for the vibrational frequencies of terminal alkynes and substituted aromatic heterocycles.[8][9][10][11]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2110 | Medium, Sharp | C≡C stretch |

| 1550-1600 | Medium-Strong | C=C and C=N ring stretching |

| 1400-1500 | Medium-Strong | C=C and C=N ring stretching |

| ~1100 | Medium | C-Br stretch |

| 600-900 | Strong | C-H out-of-plane bending |

Expert Interpretation of IR Spectrum:

-

≡C-H Stretch: The strong, sharp absorption band around 3300 cm⁻¹ is highly characteristic of the C-H stretching vibration of a terminal alkyne. Its sharpness distinguishes it from the broad O-H or N-H stretching bands.

-

C≡C Stretch: The absorption due to the carbon-carbon triple bond stretch is expected to be a medium to weak, sharp band around 2110 cm⁻¹. The intensity of this band can be variable.

-

Pyridine Ring Vibrations: The absorptions in the 1400-1600 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-Br Stretch: The C-Br stretching vibration is expected to appear in the lower frequency region, around 1100 cm⁻¹.

-

C-H Bending: The strong bands in the 600-900 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the pyridine ring and can be diagnostic of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Methodology for Spectral Prediction

The predicted mass spectrum is based on the expected fragmentation pathways for bromo-substituted pyridines and ethynyl compounds. Electron ionization (EI) is the assumed ionization method.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z 183 and 185 (in an approximate 1:1 ratio).

-

Major Fragments:

-

m/z 157/159: [M - C₂H]⁺

-

m/z 104: [M - Br]⁺

-

m/z 78: [C₅H₄N]⁺

-

m/z 51: [C₄H₃]⁺

-

Expert Interpretation of Mass Spectrum:

-

Isotopic Pattern of Bromine: A key feature in the mass spectrum will be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 183 and 185). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[12]

-

Fragmentation Pathways: The primary fragmentation pathways are expected to involve the loss of the bromine atom and cleavage of the ethynyl group. The loss of a bromine radical from the molecular ion would result in a fragment at m/z 104. The loss of the ethynyl group would lead to fragments at m/z 157 and 159. Further fragmentation of the pyridine ring can also occur.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The predicted spectroscopic data presented in this guide provide a detailed electronic and vibrational profile of this compound. The characteristic signals in the NMR spectra, the specific absorption bands in the IR spectrum, and the unique isotopic pattern and fragmentation in the mass spectrum together form a comprehensive analytical signature for this compound. This information is invaluable for researchers in confirming the identity and purity of this compound in synthetic applications and for the structural characterization of its derivatives.

References

-

SpectraBase. 2-Ethynylpyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubChem. 3-Bromopyridine. Available from: [Link]

-

NIST WebBook. Pyridine, 3-bromo-. Available from: [Link]

-

SpectraBase. 2-Ethynylpyridine. Available from: [Link]

-

Chegg.com. Assign the 90 MHz 1H NMR spectrum of 3-bromopyridine. Available from: [Link]

-

SpectraBase. 3-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

NIST WebBook. 2-Ethynyl pyridine. Available from: [Link]

-

NIST WebBook. 2-Ethynyl pyridine - IR Spectrum. Available from: [Link]

-

NIST WebBook. Pyridine, 3-bromo- - Mass Spectrum. Available from: [Link]

-

SpectraBase. 3-Bromopyridine - Optional[ATR-IR] - Spectrum. Available from: [Link]

-

SpectraBase. 3-Bromopyridine - Optional[FTIR] - Spectrum. Available from: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

-

CASPRE - 13C NMR Predictor. Available from: [Link]

-

ACD/Labs. NMR Prediction. Available from: [Link]

- Eliel, E. L., et al. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. J. Am. Chem. Soc., 1980, 102(11), 3698-3707.

-

University of Regensburg. Chemical shifts. Available from: [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction? Available from: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

-

virtual Chemistry 3D. 13C NMR predictor. Available from: [Link]

-

NMRDB.org. Predict all NMR spectra. Available from: [Link]

-

PMC - NIH. Inferring the nominal molecular mass of an analyte from its electron ionization mass spectrum. Available from: [Link]

-

YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Available from: [Link]

-

arXiv. Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. Available from: [Link]

-

YouTube. How to Predict NMR in ChemDraw. Available from: [Link]

-

Chegg.com. Predict the 'H-NMR spectrum for each of the compounds. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

Rowan Newsletter - Substack. Predicting Infrared Spectra and Orb-v3. Available from: [Link]

-

Cheminfo.org. Infrared spectra prediction. Available from: [Link]

-

ResearchGate. How to predict IR Spectra? Available from: [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. Available from: [Link]

-

LookChem. 2-ethynylpyridine. Available from: [Link]

-

Cheminfo.org. IR spectra prediction. Available from: [Link]

-

ChemRxiv. Improving Deep Neural Network in Predicting Electron Ionization Mass Spectra by Molecular Similarity-wise Sampling. Available from: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

-

University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available from: [Link]

-

ResearchGate. Mass Spectrometry. Available from: [Link]

Sources

- 1. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]

- 2. 2-ETHYNYL-6-METHYL-PYRIDINE(30413-58-2) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solved Assign the 90 MHz 1H NMR spectrum of 3-bromopyridine | Chegg.com [chegg.com]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. Pyridine, 3-bromo- [webbook.nist.gov]

- 9. 2-Ethynyl pyridine [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3-Bromo-2-ethynylpyridine (CAS 96439-99-5): Properties, Synthesis, and Safety for Drug Discovery and Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of rigid, functionalized heterocyclic scaffolds is a cornerstone of rational molecular design. Among these, the pyridine nucleus and the ethynyl moiety offer unique electronic and steric properties that are highly sought after in the construction of novel bioactive compounds and functional materials. 3-Bromo-2-ethynylpyridine (CAS 96439-99-5) emerges as a particularly valuable bifunctional building block, combining the reactivity of a terminal alkyne with the versatility of a bromopyridine. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safety considerations, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and downstream applications. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 96439-99-5 | N/A |

| Molecular Formula | C₇H₄BrN | [1] |

| Molecular Weight | 182.02 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Boiling Point | 120-121 °C (at 23 Torr) | N/A |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | N/A |

| SMILES | C#CC1=NC=CC=C1Br | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | N/A |

The presence of the electron-withdrawing bromine atom and the sp-hybridized ethynyl group on the pyridine ring significantly influences its electronic properties, making it an interesting substrate for a variety of chemical transformations.

Synthesis and Spectroscopic Characterization

A general procedure for the synthesis of a related compound, 3-bromo-2-methylpyridine, involves the dropwise addition of bromine to 2-methylpyridine in the presence of aluminum chloride at 100°C.[4] After reaction, the mixture is worked up with ice water and hydrochloric acid, followed by basification and extraction.[4]

Chemical Reactivity and Applications

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups: the terminal alkyne and the bromo-substituted pyridine ring. This allows for sequential and selective functionalization, making it a powerful tool in the construction of complex molecular architectures.

Sonogashira Coupling: A Gateway to Arylalkynes

The Sonogashira coupling is a cornerstone reaction for this compound, enabling the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[5][6] This palladium-catalyzed, copper(I)-co-catalyzed cross-coupling reaction is widely employed in the synthesis of conjugated enynes and arylalkynes, which are prevalent motifs in pharmaceuticals and organic materials.[7]

The reactivity of the halide in Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[5] This allows for selective reactions when multiple different halides are present in a molecule.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of aryl halides with terminal alkynes.[5][8]

Materials:

-

This compound

-

Aryl halide (e.g., aryl iodide or bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 2-5 mol%).

-

Add the anhydrous solvent, followed by the amine base (e.g., 2-3 equiv).

-

Add this compound (1.1-1.2 equiv) via syringe.

-

Stir the reaction mixture at room temperature or heat as required (e.g., 100°C) and monitor the reaction progress by TLC or GC-MS.[7]

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Diagram: Sonogashira Coupling Workflow

Caption: A generalized workflow for the Sonogashira coupling reaction.

Cycloaddition Reactions: Building Heterocyclic Systems

The ethynyl group of this compound can participate in cycloaddition reactions, providing a powerful route to various heterocyclic systems. Of particular interest is the [3+2] cycloaddition, a concerted reaction between a 1,3-dipole and a dipolarophile (in this case, the alkyne).[9] This reaction is a highly efficient method for constructing five-membered rings. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be used to synthesize 1,2,3-triazoles.[10] 2-Ethynylpyridine itself has been shown to promote the Cu(I)Cl-catalyzed azide-alkyne cycloaddition reaction in water.[10]

Diagram: [3+2] Cycloaddition Concept

Caption: Conceptual representation of a [3+2] cycloaddition reaction.

A Versatile Building Block in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable starting material for the synthesis of complex, polysubstituted pyridines.[11] The bromo substituent can be further functionalized through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, after the alkyne has been elaborated. This sequential reactivity allows for the controlled introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

As a responsible scientist, a thorough understanding and strict adherence to safety protocols are paramount when handling any chemical. While specific toxicological data for this compound is not extensively documented, hazard information can be inferred from its structural motifs and data on related compounds like 3-bromopyridine.

Hazard Identification:

Based on data for similar compounds, this compound should be handled as a substance that is:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory.[13][14]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat must be worn.[13][14]

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator should be used.[13][14]

Handling and Storage:

-

Handle in a well-ventilated area, preferably a chemical fume hood.[15]

-

Avoid contact with skin, eyes, and clothing.[15]

-

Keep away from heat, sparks, and open flames.[14]

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [N/A]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.[14]

-

Do not allow the material to enter drains or waterways.

First Aid Measures:

-

If Swallowed: Rinse mouth and seek immediate medical attention.[12]

-

If on Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[12]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of drug discovery and materials science. Its orthogonal reactivity, allowing for selective functionalization of both the alkyne and the bromopyridine moieties, provides a powerful platform for the construction of complex molecular architectures. While specific toxicological data is limited, a cautious approach to handling based on the known hazards of related compounds is essential. This guide provides a foundational understanding of the properties, reactivity, and safety of this compound, empowering researchers to confidently and safely incorporate this promising building block into their synthetic endeavors.

References

-

NROChemistry. Sonogashira Coupling. Available from: [Link]

- Hiroki, H., Ogata, K., & Fukuzawa, S. (2014). 2-Ethynylpyridine-Promoted Rapid Copper(I)

-

Pipzine Chemicals. 3-Bromo-2-ethylpyridine. Available from: [Link]

- Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2898-2901.

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

- Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine.

-

Washington State University. Standard Operating Procedure for Pyridine. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Available from: [Link]

-

ResearchGate. (2025). Synthesis and cycloaddition reactions of 2-(2-thienyl)aziridines. Available from: [Link]

-

J.T. Baker. (2011). MATERIAL SAFETY DATA SHEET - PYRIDINE. Available from: [Link]

-

ResearchGate. (2023). Reactions of 2-bromo-3-(1,1,2,2,2-pentamethyldisilanyl)pyridine with... Available from: [Link]

-

PubChem. 3-Bromo-2-ethylpyridine. Available from: [Link]

-

WordPress. Cycloaddition/ Diels-Alder Approaches. Available from: [Link]

-

Eureka | Patsnap. (2015). Synthetic method of 3-bromopyridine. Available from: [Link]

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

-

UC Santa Barbara. (2005). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available from: [Link]

-

University of Illinois Urbana-Champaign. The [3+2]Cycloaddition Reaction. Available from: [Link]

-

Design and synthesis of fused pyridine building blocks for automated library generation. (n.d.). Available from: [Link]

-

ResearchGate. (2004). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Available from: [Link]

-

MDPI. (2023). Exploring the Physicochemical and Toxicological Study of G-Series and A-Series Agents Combining Molecular Dynamics and Quantitative Structure–Activity Relationship. Available from: [Link]

-

Chemistry LibreTexts. (2022). 29.5: Cycloaddition Reactions. Available from: [Link]

-

PMC. (2023). The evolving role of investigative toxicology in the pharmaceutical industry. Available from: [Link]

-

MDPI. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available from: [Link]

-

PubChem. 3-Bromopyridine. Available from: [Link]

Sources

- 1. 96439-99-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 4. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. kbfi.ee [kbfi.ee]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. 3-Bromo-2-ethylpyridine: Structure, Properties, Uses, Safety Data & Supplier China | High Purity Pharmaceutical Intermediate [pipzine-chem.com]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

An In-depth Technical Guide to the Chemical Reactivity Profile of 3-Bromo-2-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Heterocyclic Building Block

As a Senior Application Scientist, my experience has consistently highlighted the pivotal role of versatile building blocks in the successful execution of complex synthetic campaigns. 3-Bromo-2-ethynylpyridine is one such molecule, a deceptively simple heterocyclic compound that offers a rich and nuanced reactivity profile. Its strategic placement of a bromine atom and an ethynyl group on a pyridine core provides orthogonal handles for a diverse array of chemical transformations. This guide is designed to move beyond a simple recitation of reactions; it aims to provide a deep, mechanistic understanding of why certain experimental choices are made and how to leverage the unique electronic properties of this molecule to achieve desired synthetic outcomes. The protocols and insights contained herein are curated to be self-validating, grounded in established chemical principles and supported by authoritative literature.

The Structural and Electronic Landscape of this compound

The reactivity of this compound is fundamentally governed by the interplay of its three key components: the pyridine ring, the bromine atom at the 3-position, and the ethynyl group at the 2-position.

-

The Pyridine Ring: As a heteroaromatic system, the nitrogen atom imparts a degree of electron deficiency to the ring, particularly at the α (2- and 6-) and γ (4-) positions. This influences the reactivity of the attached substituents.

-

The Bromine Atom (C3): The C-Br bond at the 3-position is a prime site for transition-metal-catalyzed cross-coupling reactions. Its reactivity in these transformations is a cornerstone of this molecule's utility.

-

The Ethynyl Group (C2): The carbon-carbon triple bond is a region of high electron density, making it susceptible to electrophilic additions and a versatile partner in cycloaddition reactions. The proximity of the electron-withdrawing pyridine nitrogen, however, modulates this reactivity. Comparative studies of ethynylpyridine isomers show that the 3-ethynyl isomer is generally less reactive towards nucleophilic attack than the 2- and 4-isomers due to the less pronounced electron-withdrawing effect at the meta position.[1]

This unique electronic arrangement allows for a high degree of chemoselectivity, enabling chemists to address either the C-Br bond or the ethynyl group with a high degree of control.

Diagram 1: Structural Features of this compound

Caption: Key reactive sites on the this compound scaffold.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a Sonogashira coupling of a dihalogenated pyridine, followed by selective removal of a protecting group. A typical precursor is 3-bromo-2-chloropyridine.

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol is adapted from general procedures for the synthesis of ethynylpyridines.

Materials:

-

3-Bromo-2-chloropyridine

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-2-chloropyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

-

Solvent and Reagent Addition: Add anhydrous THF and triethylamine (2.0 equiv). De-gas the solution with a stream of argon for 15 minutes.

-

Sonogashira Coupling: Add ethynyltrimethylsilane (1.2 equiv) dropwise to the reaction mixture at room temperature. Stir the reaction at 60 °C and monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification of Silylated Intermediate: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford 3-bromo-2-((trimethylsilyl)ethynyl)pyridine.

-

Desilylation: Dissolve the purified intermediate in THF and cool to 0 °C. Add TBAF solution (1.1 equiv) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

-

Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography to yield this compound.

Chemical Reactivity Profile

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The C-Br bond at the 3-position is readily functionalized using a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making it a powerful tool for library synthesis and lead optimization in drug discovery.

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting the C-Br bond with a terminal alkyne.[2][3] This reaction is particularly useful for the synthesis of complex poly-ynes and conjugated systems.

Diagram 2: Sonogashira Coupling Catalytic Cycle

Caption: Generalized catalytic cycle for the Sonogashira coupling.

Optimized Reaction Conditions for Sonogashira Coupling of 3-Bromopyridines: [2]

| Parameter | Optimal Condition |

| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |

| Ligand | PPh₃ (5.0 mol%) |

| Co-catalyst | CuI (5.0 mol%) |

| Base | Et₃N |

| Solvent | DMF |

| Temperature | 100°C |

| Time | 3 hours |

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the 3-bromopyridine and a boronic acid or ester.[4][5] This reaction is widely used for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals. A challenge with pyridine-containing substrates is the potential for the nitrogen lone pair to coordinate to the palladium catalyst, leading to catalyst deactivation. The choice of a suitable ligand is therefore critical to mitigate this effect.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on general procedures for the Suzuki-Miyaura coupling of bromopyridines.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

Reaction Setup: In a glovebox or under a stream of argon, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water.

-

Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

The Stille coupling offers another robust method for C-C bond formation, utilizing an organostannane as the coupling partner.[6][7][8] A key advantage of the Stille reaction is the tolerance of a wide range of functional groups.[9] However, the toxicity of organotin reagents necessitates careful handling and purification to remove tin byproducts.[9]

Diagram 3: Stille Coupling Experimental Workflow

Caption: General experimental workflow for a Stille coupling reaction.

Reactions of the Ethynyl Group

The ethynyl group at the 2-position provides a second site for functionalization, with reactivity distinct from the C-Br bond.

The ethynyl group of this compound can participate in [3+2] cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles.[10] This "click chemistry" approach is highly efficient and regioselective, providing a powerful method for linking the pyridine core to other molecules.

General Reaction Scheme:

This compound + R-N₃ → 3-Bromo-2-(1-R-1,2,3-triazol-4-yl)pyridine

The electron-deficient nature of the alkyne in ethynylpyridines can influence the rate and regioselectivity of these cycloadditions.[1]

While 3-ethynylpyridine is generally inert to hydrochlorination under conditions where the 2- and 4-isomers react, the presence of the bromine atom and the specific reaction conditions can influence this reactivity.[11] The activation of the ethynyl group is a key factor in these reactions.[11]

Conclusion and Future Outlook

This compound stands out as a highly versatile and valuable building block in modern organic synthesis. Its orthogonal reactivity allows for the selective functionalization of both the C-Br and ethynyl moieties, providing access to a vast chemical space of substituted pyridines. The palladium-catalyzed cross-coupling reactions at the C3-position are particularly powerful for constructing complex molecular architectures, while the ethynyl group offers a gateway to further elaboration through cycloadditions and other transformations. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the strategic application of this compound is poised to play an increasingly important role in the development of next-generation functional molecules.

References

-

Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega. Available at: [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

The Stille Reaction. Myers Group, Harvard University. Available at: [Link]

-

Stille Coupling. Organic Chemistry Portal. Available at: [Link]

-

Stille reaction. Wikipedia. Available at: [Link]

-

Stille Coupling. NROChemistry. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

The [3+2]Cycloaddition Reaction. Available at: [Link]

-

Historical Huisgen's view on the [3+2]-cycloaddition reaction. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Stille Coupling [organic-chemistry.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 11. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 3-Bromo-2-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Reactivity of 3-Bromo-2-ethynylpyridine

This compound is a valuable heterocyclic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two highly reactive functional groups on the pyridine core: a bromine atom and a terminal alkyne. This unique arrangement allows for sequential and selective functionalization, most notably through metal-catalyzed cross-coupling reactions such as the Sonogashira coupling.[1] The terminal alkyne provides a handle for introducing molecular complexity, while the bromo group offers a complementary reaction site for further elaboration.[2]

Despite its synthetic advantages, the very features that make this compound so useful also contribute to its inherent instability. The high electron density and reactivity of the terminal alkyne, coupled with the electron-deficient nature of the bromopyridine ring, create a molecule susceptible to degradation if not handled and stored with meticulous care.[2][3] This guide provides a detailed examination of the factors influencing the stability of this compound, outlines field-proven storage and handling protocols, and explains the chemical principles underpinning these recommendations to ensure the long-term integrity of this critical reagent.

Factors Governing the Stability of this compound

The stability of this compound is primarily influenced by its susceptibility to polymerization, oxidation, and reactions with atmospheric moisture. Understanding these degradation pathways is crucial for implementing effective storage strategies.

The Propensity for Polymerization

The terminal alkyne functionality is the primary locus of instability. Ethynylpyridines, in general, are known to undergo spontaneous polymerization.[4][5][6][7] This process can be initiated by exposure to heat, light, strong acids, or even trace metal impurities. The polymerization of the acetylenic bond leads to the formation of conjugated polyacetylenes, resulting in a darkening of the material and a significant loss of purity.[4] The product may appear as a dark brown or black solid, which is often insoluble and unsuitable for further synthetic transformations. Sigma-Aldrich notes for the related compound 2-ethynylpyridine that it may darken in storage, though this may not always correlate with a loss of purity.[8][9]

Sensitivity to Atmospheric Conditions: Oxygen and Moisture

Terminal alkynes are susceptible to oxidative degradation, and the presence of a pyridine ring can influence this reactivity. While specific studies on this compound are limited, the general reactivity of terminal alkynes suggests that exposure to atmospheric oxygen, particularly in the presence of light or metal catalysts, can lead to the formation of various oxidation byproducts.

Furthermore, brominated pyridine derivatives can be sensitive to moisture. A humid environment can lead to hydrolysis or other degradation reactions, compromising the integrity of the compound.[10] For this reason, maintaining a dry, inert atmosphere is paramount.

Thermal and Photochemical Decomposition

Heat is a significant contributor to the degradation of this compound. Elevated temperatures can accelerate the rate of polymerization and other decomposition pathways.[11] Similarly, exposure to light, especially UV radiation, can provide the energy required to initiate radical reactions or other photochemical degradation processes.

Recommended Storage Conditions

To mitigate the degradation pathways discussed above, the following storage conditions are recommended for this compound. These recommendations are synthesized from safety data sheets of structurally related compounds and general chemical principles.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of thermal degradation and spontaneous polymerization.[8][12] |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | To prevent oxidative degradation and reactions with atmospheric moisture.[12][13] |

| Light | In an amber or opaque vial | To protect against photochemical decomposition and light-initiated polymerization. |

| Container | Tightly sealed container | To maintain an inert atmosphere and prevent the ingress of moisture and air.[13][14][15] |

| Purity | Store in high purity | Impurities, particularly trace metals or acids, can catalyze decomposition and polymerization. |

Experimental Protocols: Handling and Storage Workflow

Adherence to a strict handling protocol is essential to preserve the quality of this compound from the moment of receipt through its use in experimental work.

Protocol 1: Initial Receipt and Aliquoting

-

Visual Inspection: Upon receipt, visually inspect the container for any signs of degradation, such as significant darkening of the solid or the presence of polymeric material.

-

Inert Atmosphere Handling: If the entire quantity is not to be used immediately, it is crucial to aliquot the material under an inert atmosphere. This should be performed in a glovebox or using Schlenk line techniques.

-

Material Transfer: Use clean, dry spatulas and glassware to avoid introducing contaminants.

-

Aliquoting and Sealing: Dispense the desired quantities into clean, dry, amber glass vials. Backfill each vial with argon or nitrogen, and securely seal with a cap containing a chemically resistant liner.

-

Labeling and Storage: Clearly label each aliquot with the compound name, date of aliquoting, and any other relevant information. Immediately place the aliquots in a refrigerator at 2-8°C.

Protocol 2: Routine Use in the Laboratory

-

Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Dispensing: For weighing and dispensing, briefly remove the cap under a positive pressure of inert gas (e.g., a gentle stream of argon or nitrogen directed into the vial opening).

-

Minimize Exposure: Weigh the required amount of material as quickly as possible to minimize its exposure to the laboratory atmosphere.

-

Resealing: After dispensing, immediately flush the vial headspace with inert gas before tightly resealing the cap.

-

Return to Storage: Promptly return the vial to the recommended refrigerated storage conditions.

Visualization of Stability Factors and Mitigation Strategies

The following diagram illustrates the key factors that can lead to the degradation of this compound and the corresponding storage and handling strategies to ensure its stability.

Caption: Factors leading to the degradation of this compound and preventative measures.

Conclusion

This compound is a powerful synthetic intermediate whose utility is directly linked to its purity and stability. The inherent reactivity of its terminal alkyne and bromopyridine moieties necessitates a proactive and informed approach to its storage and handling. By understanding the primary degradation pathways—polymerization, oxidation, and hydrolysis—and implementing the recommended protocols of refrigerated storage under an inert, dry, and dark atmosphere, researchers can ensure the long-term integrity of this valuable reagent. Adherence to these guidelines will not only preserve the quality of the compound but also contribute to the reproducibility and success of the synthetic endeavors in which it is employed.

References

-

Subramanyam, S., & Blumstein, A. (1992). Conjugated ionic polyacetylenes. 4. Polymerization of ethynylpyridines with bromine. Macromolecules, 25(8), 2065–2069. [Link]

-

Pipzine Chemicals. (n.d.). 3-Bromo-2-ethylpyridine. Retrieved from [Link]

-

Subramanyam, S., & Blumstein, A. (1991). Conjugated ionic polyacetylenes. 5. Spontaneous polymerization of 2-ethynylpyridine in a strong acid. Macromolecules, 24(10), 2668–2673. [Link]

-

Subramanyam, S., Blumstein, A., & Li, K. P. (1992). Conjugated ionic polyacetylenes. 4. Polymerization of ethynylpyridines with bromine. Macromolecules, 25(8), 2065-2069. [Link]

-

Gal, Y. S., et al. (2014). An ionic conjugated polymer from the catalyst-free polymerization of 2-ethynylpyridine using 3,4,5-trimethoxybenzoyl chloride. Semantic Scholar. [Link]

-

Kim, J. H., et al. (2022). A polyacetylene based polyelectrolyte via non-catalyst polymerization of 2-ethynylpyridine and 3,4-dimethoxy benzoyl chloride. Taylor & Francis Online. [Link]

-

Wang, C., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Nanomaterials, 13(6), 1081. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 10.8: Alkynes. Retrieved from [Link]

-

Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4145-4148. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Retrieved from [Link]

-

LookChem. (2025). 2-ethynylpyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-ethylpyridine. Retrieved from [Link]

-

Sarex. (2025). Stability and Decomposition of 3-Bromoacetylpyridine HBr Under Industrial. Retrieved from [Link]

-

Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

-

Ronen, Z., & Abeliovich, A. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1443. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-Ethynylpyridine 98 1945-84-2 [sigmaaldrich.com]

- 10. 3-Bromo-2-ethylpyridine: Structure, Properties, Uses, Safety Data & Supplier China | High Purity Pharmaceutical Intermediate [pipzine-chem.com]

- 11. Stability and Decomposition of 3-Bromoacetylpyridine HBr Under Industrial [sarex.com]

- 12. This compound CAS#: 96439-99-5 [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Exploration of 3-Bromo-2-ethynylpyridine Derivatives

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This technical guide focuses on the 3-bromo-2-ethynylpyridine core, a versatile building block poised for the synthesis of a diverse array of novel chemical entities. We will delve into the synthetic pathways to access this core, explore its derivatization through robust cross-coupling methodologies, and discuss the potential applications of the resulting derivatives in drug discovery and materials science, with a focus on their biological activities and photophysical properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of this compound for the creation of next-generation functional molecules.

The this compound Core: A Gateway to Novel Chemical Space

The this compound scaffold presents a unique combination of reactive handles for molecular elaboration. The bromine atom at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the terminal alkyne at the 2-position offers a complementary site for transformations such as click chemistry or further cross-coupling reactions. This dual reactivity, coupled with the inherent electronic properties of the pyridine ring, makes this scaffold a highly attractive starting point for the synthesis of complex molecular architectures.

Proposed Synthesis of this compound

Step 1: Sonogashira Coupling with a Protected Acetylene

The first step involves a Sonogashira coupling of a dihalopyridine, such as 2,3-dibromopyridine, with a protected acetylene, typically (trimethylsilyl)acetylene (TMS-acetylene). The greater reactivity of the bromine atom at the 2-position of the pyridine ring towards oxidative addition to the palladium(0) catalyst is expected to favor selective coupling at this position.

Step 2: Deprotection of the Silyl Group

The subsequent step is the deprotection of the trimethylsilyl group to unveil the terminal alkyne. This is typically achieved under mild basic conditions, for instance, using potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF).

Caption: Proposed synthesis of this compound.

Predicted Characterization Data

Based on the analysis of similar compounds, the following spectral data can be predicted for this compound:

| Data Type | Predicted Values |

| ¹H NMR (CDCl₃) | δ 8.30-8.40 (dd, 1H, H6), 7.80-7.90 (dd, 1H, H4), 7.20-7.30 (dd, 1H, H5), 3.40-3.50 (s, 1H, ≡C-H). The exact chemical shifts and coupling constants will be influenced by the electronic environment. |

| ¹³C NMR (CDCl₃) | δ 150-155 (C6), 140-145 (C4), 125-130 (C5), 120-125 (C3-Br), 140-145 (C2-C≡), 80-85 (C≡C-H), 75-80 (C≡C-H). The pyridine ring carbons will show characteristic shifts, with the carbon bearing the bromine atom appearing in the expected region for a halogenated aromatic carbon. |

| IR (KBr) | ν ~3300 cm⁻¹ (≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~1580, 1450 cm⁻¹ (pyridine ring C=C and C=N stretching). |

| Mass Spec (EI) | M⁺ peak corresponding to the molecular weight of C₇H₄BrN. Isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed. Fragmentation may involve loss of Br, H, and acetylene. |

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The this compound core is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 3-position. The choice of reaction will depend on the desired final product and the nature of the coupling partner.

Caption: Key derivatization pathways for this compound.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] In the context of this compound, this reaction can be used to introduce a second ethynyl moiety, leading to the formation of di-alkynyl pyridine derivatives.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).

-

Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylamine, typically used as the solvent or co-solvent).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide.[3][4] This reaction is particularly useful for the synthesis of biaryl and heteroaryl compounds.[5][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture with vigorous stirring (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography.

Causality Behind Experimental Choices: The choice of a phosphine ligand in Suzuki-Miyaura coupling is critical, especially with heteroaromatic substrates like pyridines. The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[3] The use of bulky, electron-rich phosphine ligands can mitigate this issue by promoting the desired catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl and heteroaryl amines. This reaction has broad substrate scope and functional group tolerance.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃) under an inert atmosphere.

-

Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Applications in Medicinal Chemistry

Pyridine derivatives are a prominent class of compounds in drug discovery, exhibiting a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The this compound scaffold provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications.

Anticancer Activity

Many pyridine-containing compounds have been developed as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[1][7][8] Derivatives of this compound can be designed to interact with various biological targets. For instance, the introduction of specific aryl groups via Suzuki coupling could lead to compounds that inhibit protein kinases, a major class of anticancer drug targets.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding pocket of the enzyme. The pyridine ring of the this compound scaffold can be functionalized to mimic the hinge-binding motif of known kinase inhibitors.

-

Induction of Apoptosis: Certain pyridine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through the upregulation of pro-apoptotic proteins and the activation of signaling pathways like the JNK pathway.[7]

-

Cell Cycle Arrest: Disruption of the cell cycle is another common mechanism of anticancer drugs. Pyridine derivatives have been reported to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[7]

Caption: Potential anticancer mechanisms of action.

Table of Anticancer Activity of Related Pyridine Derivatives:

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 6-Amino-5-cyanopyridine derivative | HepG2 (Liver) | 4.5 ± 0.3 | G2/M arrest, apoptosis, JNK and p53/p21 upregulation | [7] |

| Pyridine-urea derivative | MCF-7 (Breast) | 0.22 | VEGFR-2 phosphorylation inhibition | [1] |

| Thienopyridine derivative | Ovarian and Colon | - | Effective against drug-resistant cancers | [1] |

Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the development of new antimicrobial agents. Pyridine derivatives have been explored for their antibacterial and antifungal properties. The this compound core can be derivatized to generate compounds with potential antimicrobial activity.

Applications in Materials Science

The rigid, planar structure and the conjugated π-system of ethynylpyridine derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics and photonics.

Photophysical Properties

The introduction of an ethynyl group on the pyridine ring can significantly influence the photophysical properties of the molecule. These compounds can exhibit fluorescence, and their absorption and emission characteristics can be tuned by modifying the substituents on the pyridine ring and the ethynyl group.

Key Photophysical Parameters:

-

Absorption and Emission Wavelengths (λ_abs and λ_em): These determine the color of light the molecule absorbs and emits.

-

Stokes Shift: The difference between the absorption and emission maxima. A larger Stokes shift is often desirable to minimize self-absorption.

-

Fluorescence Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process.

-

Fluorescence Lifetime (τ_F): The average time the molecule spends in the excited state before returning to the ground state.

The photophysical properties of these derivatives can be modulated by introducing electron-donating or electron-withdrawing groups, which can facilitate intramolecular charge transfer (ICT) upon photoexcitation.

Table of Photophysical Properties of Related Ethynylarenes:

| Compound Type | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | Reference |

| 2-Aryl-6-(aryleneethynylene)-1H-indole | Toluene | 350-400 | 400-500 | up to 0.94 | |

| Platinum(II) terpyridyl alkynyl complex | CH₂Cl₂ | 350-450 | 500-600 | - | [9] |

| 2-Vinylpyridine-based Pt(II) complex | CH₂Cl₂ | 350-400 | 550 | - |

Future Perspectives

The this compound scaffold holds considerable promise for the development of novel functional molecules. Future research in this area could focus on several key directions:

-

Expansion of the Derivative Library: The synthesis and characterization of a broader range of derivatives using the cross-coupling methodologies outlined in this guide will be crucial to fully explore the potential of this scaffold.

-

In-depth Biological Evaluation: Comprehensive biological screening of the synthesized derivatives against a panel of cancer cell lines, bacterial strains, and other relevant biological targets will be necessary to identify lead compounds for further development.

-

Systematic Photophysical Studies: A detailed investigation of the photophysical properties of the derivatives, including systematic studies on the effect of substituents and solvent polarity, will provide valuable insights for the design of new fluorescent probes and materials for optoelectronic applications.

-

Computational Modeling: The use of computational methods, such as density functional theory (DFT), can aid in the prediction of the electronic and photophysical properties of the derivatives and provide a deeper understanding of their structure-property relationships.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound derivatives and pave the way for the development of new and innovative solutions in medicine and materials science.

References

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies, 11(4), 45-51. Retrieved from [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology. Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters, 55(28), 3793-3796. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Pyridine derivatives as anticancer agents: FDA-approved drugs and promising reported compounds. (2025). ResearchGate. Retrieved from [Link]

-

Functionalized Platinum(II) Terpyridyl Alkynyl Complexes as Colorimetric and Luminescence pH Sensors. (2006). Inorganic Chemistry, 45(21), 8584-8592. Retrieved from [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved from [Link]

-

3-Bromo-2-ethylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

3-Bromo-2-ethylpyridine. (n.d.). Pipzine Chemicals. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2013). Organic & Biomolecular Chemistry, 11, 7439-7445. Retrieved from [Link]

-

Synthesis, Structure, and Photophysical Properties of Luminescent platinum(II) Complexes Containing Cyclometalated 4-styryl-functionalized 2-phenylpyridine Ligands. (2006). Inorganic Chemistry, 45(1), 154-164. Retrieved from [Link]

-

3-Bromopyridine. (n.d.). Wikipedia. Retrieved from [Link]

- Synthetic method for 3-bromopyridine. (2014). Google Patents.

- Synthetic method of 3-bromopyridine. (2015). Google Patents.

-

Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. (2002). Synthesis, 2002(13), 1835-1840. Retrieved from [Link]

-

Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. (2021). Molecules, 26(7), 2023. Retrieved from [Link]

-

Experimental and Theoretical Studies of the Photophysical Properties of 2- And 2,7-functionalized Pyrene Derivatives. (2011). The Journal of Physical Chemistry A, 115(38), 10459-10472. Retrieved from [Link]

-

Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. (2021). ResearchGate. Retrieved from [Link]

Sources

- 1. ijsat.org [ijsat.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemijournal.com [chemijournal.com]

- 9. pubs.acs.org [pubs.acs.org]

A Theoretical Investigation into the Electronic Structure of 3-Bromo-2-ethynylpyridine: A Computational Chemistry Whitepaper

An In-depth Technical Guide

Abstract

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science, owing to their versatile electronic properties and biological activities.[1][2] 3-Bromo-2-ethynylpyridine is a heterocycle of significant interest, combining the electron-withdrawing properties of a halogen and an alkyne on a pyridine ring, suggesting a unique reactivity profile. A thorough understanding of its electronic structure is paramount for predicting its behavior in chemical synthesis and its potential for forming intermolecular interactions crucial for drug design. This technical guide outlines a comprehensive theoretical protocol for the in-depth characterization of this compound using Density Functional Theory (DFT). While direct experimental and theoretical studies on this specific molecule are not extensively published, this paper synthesizes established computational methodologies and data from analogous structures to present a predictive analysis of its geometry, molecular orbitals, and electrostatic potential. The workflow described herein serves as a robust blueprint for the in silico evaluation of novel heterocyclic compounds, enabling researchers to forecast reactivity, stability, and interaction propensity prior to synthesis.

Introduction: The Rationale for Computational Analysis

The pyridine ring is a ubiquitous feature in pharmaceuticals and functional materials. Its electronic character can be precisely modulated through substitution, influencing properties from pKa to metabolic stability and receptor binding affinity.[3] The subject of this guide, this compound, features two distinct electron-withdrawing substituents.

-

The Bromo Group (Position 3): Halogens exert a dual electronic influence. Inductively, the bromine atom withdraws electron density, acidifying the ring protons. Through resonance, its lone pairs can donate electron density, although this effect is weaker. Its position at the 3-carbon (meta to the nitrogen) primarily exerts an inductive effect.[4]

-

The Ethynyl Group (Position 2): The sp-hybridized carbons of the ethynyl group are more electronegative than sp2 carbons, making it an effective electron-withdrawing group. Its placement at the 2-position (ortho to the nitrogen) strongly influences the electronic environment of the heteroatom.[5][6]

The interplay of these substituents dictates the molecule's overall electronic landscape. Understanding this landscape is critical for predicting its chemical reactivity—for instance, its susceptibility to nucleophilic versus electrophilic attack, its ability to coordinate with metal centers, and its potential to act as a building block in coupling reactions.[5][7]

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, cost-effective toolkit for dissecting these properties at a molecular level before committing resources to laboratory synthesis.[1][8] By calculating properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), we can derive actionable insights into the molecule's kinetic stability, reactivity hotspots, and non-covalent interaction capabilities.[9][10]

This guide details the theoretical framework for such an investigation, establishing a self-validating protocol that ensures scientific rigor and provides a predictive glimpse into the chemical nature of this compound.

Theoretical Methodology: A Validated Computational Workflow

The choice of computational methodology is critical for obtaining results that are both accurate and computationally tractable. Our protocol is centered on Density Functional Theory (DFT), which offers the best balance of accuracy and efficiency for systems of this size.[11]

Expertise in Method Selection:

-

Functional: We select the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is one of the most widely used functionals in chemistry because of its proven track record in accurately predicting the geometries and electronic properties of organic molecules.[8][12]

-

Basis Set: We employ the 6-311++G(d,p) basis set. This choice is deliberate:

-

6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

-

++: Includes diffuse functions on both heavy atoms and hydrogens. These are essential for accurately describing lone pairs, anions, and weak non-covalent interactions.[12]

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These are crucial for describing the anisotropic nature of electron density in bonds and are vital for accurate geometry and frequency calculations.[13]

-

Experimental Protocol: Step-by-Step Computational Analysis

The following protocol represents a logical, self-validating workflow for theoretical analysis. Each step builds upon the previous one to ensure the final electronic properties are calculated from a physically meaningful molecular state.

-

Structure Input: A 3D structure of this compound is constructed using a molecular editor. The CAS number for this compound is 96439-99-5.[14]

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This process systematically adjusts bond lengths, angles, and dihedrals to locate a stationary point on the potential energy surface.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. The purpose is twofold:

-

Validation: To confirm that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies.

-

Thermodynamics: To compute thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Single-Point Property Calculations: Using the validated, optimized geometry, a series of more detailed calculations are performed to elucidate the electronic structure:

-

Molecular Orbital Analysis: Calculation of the frontier molecular orbitals (HOMO and LUMO) and their corresponding energies.

-

Electrostatic Potential Mapping: Calculation of the Molecular Electrostatic Potential (MEP) mapped onto the electron density surface.

-

Population Analysis: Mulliken or Natural Bond Orbital (NBO) analysis to determine the partial atomic charges and study charge delocalization.[2][10]

-

This workflow is summarized in the diagram below.

Caption: Relationship between calculated electronic properties and predictable chemical behavior.

Implications for Drug Development and Chemical Synthesis

The theoretical data provides a powerful predictive framework for the application of this compound.

-

Reactivity Hotspots:

-

Nitrogen (N1): The primary site for reactions with electrophiles and acids. It will also act as a coordinating atom for metal catalysts.

-

Ethynyl Group: Susceptible to nucleophilic addition and a key functional group for metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Click chemistry). The electron-withdrawing nature of the ring enhances its reactivity towards nucleophiles compared to simple alkynes. [5] * Aromatic Ring: The overall electron-deficient character makes the ring susceptible to nucleophilic aromatic substitution, although conditions would likely need to be harsh.

-

-

Guidance for Drug Design:

-

Halogen Bonding: The predicted σ-hole on the bromine atom is highly significant. Halogen bonds are increasingly recognized as specific, directional interactions that can be exploited to enhance ligand binding affinity and selectivity for protein targets. [15]This molecule could be designed as a fragment that binds to electron-rich pockets (e.g., containing backbone carbonyls) in a protein active site.

-

Hydrogen Bonding: The pyridine nitrogen is a strong hydrogen bond acceptor, a classic interaction motif in drug-receptor binding.

-

Metabolic Stability: Computational models can also be extended to predict sites of metabolism. The electron-deficient pyridine ring is generally more resistant to oxidative metabolism by Cytochrome P450 enzymes.

-

Conclusion